Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)-
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Overview
Description
Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- is a complex organic compound with a unique structure that combines a quinoline moiety with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with the cis-4-methoxycyclohexyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Scientific Research Applications
Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential as a therapeutic agent due to its unique structure and properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (3-ethyl-2-methyl-6-quinolinyl)(cis-4-methoxycyclohexyl)-
- Methanone, (3-ethyl-2-chloro-6-quinolinyl)(cis-4-methoxycyclohexyl)-
- Methanone, (3-ethyl-2-bromo-6-quinolinyl)(cis-4-methoxycyclohexyl)-
Uniqueness
Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
409340-79-0 |
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Molecular Formula |
C19H22FNO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3-ethyl-2-fluoroquinolin-6-yl)-(4-methoxycyclohexyl)methanone |
InChI |
InChI=1S/C19H22FNO2/c1-3-12-10-15-11-14(6-9-17(15)21-19(12)20)18(22)13-4-7-16(23-2)8-5-13/h6,9-11,13,16H,3-5,7-8H2,1-2H3 |
InChI Key |
QKNHYBFJWAQDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)F |
Origin of Product |
United States |
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